2,4',6-Tribromodiphenyl ether
Overview
Description
Synthesis Analysis
The synthesis of derivatives and related compounds of 2,4',6-Tribromodiphenyl ether involves multiple methods. For instance, brominated 2-phenoxyanisoles, which are structurally related, are synthesized starting from 2-methoxydiphenyl ether, indicating a methodology that could be adapted for 2,4',6-Tribromodiphenyl ether synthesis (Vetter, Kirres, & Bendig, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of 2,4',6-Tribromodiphenyl ether and its analogs have been carried out using various spectroscopic methods. Studies include vibrational spectroscopic investigation and density functional theory (DFT) studies, which have provided insights into the conformational properties and molecular geometry of these compounds (Qiu et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 2,4',6-Tribromodiphenyl ether, particularly its interaction with radicals, has been explored. Studies have shown that OH-initiated oxidation mechanisms are highly feasible, leading to the formation of hydroxylated derivatives through direct bromine-substitution reactions or secondary reactions of OH-adducts (Cao et al., 2013).
Physical Properties Analysis
Research into the physical properties of 2,4',6-Tribromodiphenyl ether analogs, such as thermal oxidation degradation, provides insights into the stability and degradation pathways of these compounds. For example, the thermal oxidation of tetrabromodiphenyl ether over specific micro/nanostructures indicates pathways for degradation and the formation of various oxidation products (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,4',6-Tribromodiphenyl ether, including its propensity to undergo hydroxylation and form hydroxylated metabolites, have been documented. Analysis of exposed rats has identified multiple hydroxylated metabolites, illustrating the compound's metabolic pathways and transformation products (Marsh et al., 2006).
Scientific Research Applications
Atmospheric Pollutant Monitoring : 2,4',6-Tribromodiphenyl ether is used to study the concentration of brominated flame retardants in the atmosphere, particularly around the Great Lakes. Its presence and changes in concentration over time provide insight into urban pollution and atmospheric dynamics (Ma, Venier, & Hites, 2012).
Oxidation and Degradation Studies : Research on 2,4,4'-Tribromodiphenyl ether, a related compound, helps understand the mechanisms and kinetics of its reaction with OH radicals. Such studies are crucial for predicting its fate in the atmosphere and water, contributing to environmental risk assessments (Cao et al., 2013).
Metabolite Identification in Organisms : By analyzing the feces of rats exposed to a similar compound, 2,2',4,4'-tetrabromodiphenyl ether, researchers have identified various hydroxylated metabolites. This research is significant for understanding how organisms metabolize and eliminate these compounds, which is vital for assessing their toxicity and bioaccumulation (Marsh et al., 2006).
Transformation and Environmental Fate : The study on the UV-irradiation-induced transformation of 2,2',4,4'-tetrabromodiphenyl ether provides insights into the potential secondary pollutants formed from such processes. This research is essential for understanding the environmental persistence and transformation pathways of these compounds (Wang et al., 2013).
Safety And Hazards
Future Directions
A study on the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE) suggests that mechanochemical degradation of TBP-AE is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants . This could be a potential future direction for the management of 2,4’,6-Tribromodiphenyl ether and similar compounds .
properties
IUPAC Name |
1,3-dibromo-2-(4-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVYKIQSZGUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879861 | |
Record name | BDE-32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(4-bromophenoxy)benzene | |
CAS RN |
189084-60-4 | |
Record name | 2,4',6-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromo-2-(4-bromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4',6-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X3E4097JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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